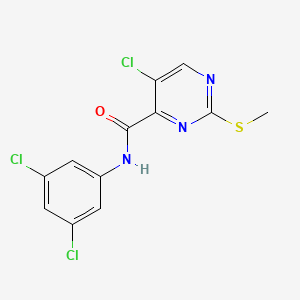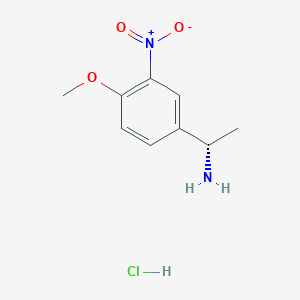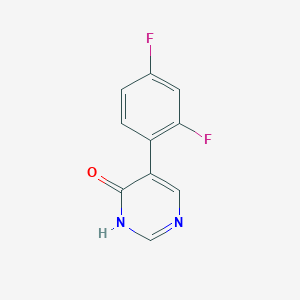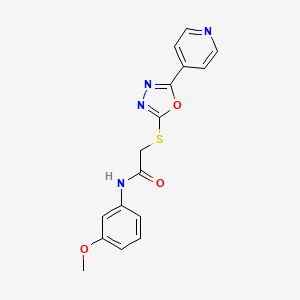![molecular formula C19H19N3O3 B2858880 4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034532-51-7](/img/structure/B2858880.png)
4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
Anticancer Potential
4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has shown promise in anticancer research due to its ability to inhibit histone deacetylase (HDAC) selectively. HDAC inhibitors like MGCD0103, which share structural similarities, target HDACs 1-3 and 11 at submicromolar concentrations, effectively blocking cancer cell proliferation and inducing apoptosis. This class of compounds demonstrates significant antitumor activity in vivo and has entered clinical trials, highlighting the potential of similar compounds in cancer therapy (Zhou et al., 2008).
Antimicrobial and Antioxidant Activities
Compounds related to this compound have been investigated for their antimicrobial and antioxidant properties. A study on novel pyridine and fused pyridine derivatives, which includes compounds structurally akin to this compound, revealed that these compounds exhibit moderate to good binding energies on target proteins, along with antimicrobial and antioxidant activity (Flefel et al., 2018).
Potential Nootropic Effects
Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, which are structurally related to this compound, has shown potential nootropic effects. These compounds have been tested for their ability to enhance cognitive functions, demonstrating the broad pharmacological potential of compounds within this chemical family (Valenta et al., 1994).
Photocatalytic Degradation Applications
The photocatalytic degradation of pollutants is another area where structurally similar compounds have been applied. Research on the kinetics and products of the TiO2 photocatalytic degradation of pyridine, a core structure shared by this compound, has provided insights into the environmental applications of these compounds in water purification and the breakdown of noxious chemicals (Maillard-Dupuy et al., 1994).
特性
IUPAC Name |
4-acetyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)14-3-5-16(6-4-14)18(24)20-9-12-22-11-8-15-7-10-21(2)17(15)19(22)25/h3-8,10-11H,9,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHHRFHVBJSWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)

![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)


![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)